4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol
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Overview
Description
4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of both ethenyl and methylbutenol groups adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol typically involves a multi-step process. One common method starts with the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives .
Scientific Research Applications
4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2-ethenyl-: Similar in structure but lacks the methylbutenol group.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Contains a ketone group instead of the ethenyl and methylbutenol groups
Uniqueness
What sets 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol apart is its combination of the bicyclic core with the ethenyl and methylbutenol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
84398-55-0 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(5-ethenyl-2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C14H22O/c1-4-11-6-14-8-13(11)7-12(14)5-9(2)10(3)15/h4-5,10-15H,1,6-8H2,2-3H3 |
InChI Key |
DDRCTRZGYIYAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC1CC2CC1CC2C=C)C)O |
Origin of Product |
United States |
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